Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Scientific Research Applications
Synthesis and Reactivity
Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate serves as a precursor or intermediate in the synthesis of various complex molecules. For instance, it has been utilized in the synthesis of 5-substituted oxazole-4-carboxylic acid derivatives, which have shown inhibitory activity on blood platelet aggregation, indicating potential applications in medical research (Ozaki et al., 1983). Furthermore, studies have demonstrated its role in the preparation of oxazole derivatives through methods that highlight its reactivity and versatility in organic synthesis (Ferreira et al., 2010).
Photophysical Properties
The photophysical properties of certain oxazole derivatives prepared from Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate have been explored, revealing that these compounds exhibit high fluorescence quantum yields and moderate solvent sensitivity. This makes them promising candidates for use as fluorescent probes in biochemical and medical research (Ferreira et al., 2010).
Mechanistic Studies and Catalysis
Mechanistic studies involving Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate have provided insights into the reactivities of related oxazole compounds. For example, research on the gold-catalyzed synthesis of oxazoles from N-propargylcarboxamides, where Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate could potentially serve as a model compound, highlights the mild conditions required for the synthesis of oxazoles, shedding light on novel catalytic processes (Hashmi et al., 2004).
Application in Natural Product Synthesis
The versatility of Methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate is further demonstrated in its application towards the total synthesis of natural products. For instance, its use in constructing complex oxazole-containing natural products like siphonazoles underscores its utility in synthetic organic chemistry (Zhang & Ciufolini, 2009).
Mechanism of Action
Target of Action
Oxazole derivatives, in general, have been known to interact with a wide range of biological targets due to their heterocyclic nature .
Mode of Action
Oxazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Oxazole derivatives have been found to impact a variety of biochemical pathways, often resulting in downstream effects that can influence cellular function .
Result of Action
Oxazole derivatives have been found to exhibit a range of biological activities, including antimicrobial and cytotoxic effects .
properties
IUPAC Name |
methyl 4-cyano-5-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c1-4-5(3-8)6(9-12-4)7(10)11-2/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLSXIXLIWAVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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